molecular formula C14H14N2O B5841919 3-phenyl-N-(pyridin-4-yl)propanamide

3-phenyl-N-(pyridin-4-yl)propanamide

Cat. No.: B5841919
M. Wt: 226.27 g/mol
InChI Key: HCTYHMHSTZFBDN-UHFFFAOYSA-N
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Description

3-phenyl-N-(pyridin-4-yl)propanamide is an organic compound that belongs to the class of amides It consists of a phenyl group attached to a propanamide backbone, with a pyridin-4-yl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(pyridin-4-yl)propanamide typically involves the reaction of 3-phenylpropanoic acid with pyridin-4-amine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(pyridin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The pyridin-4-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

3-phenyl-N-(pyridin-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

3-phenyl-N-(pyridin-4-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both phenyl and pyridinyl groups allows for diverse reactivity and potential interactions with various molecular targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-phenyl-N-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-14(16-13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTYHMHSTZFBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

β-(phenyl)-N-(4-pyridyl)propionamide is prepared by reacting 4-aminopyridine with β-(phenyl)propionyl chloride in pyridine at room temperature. The amide is reduced to give the title compound by treating a solution of the amide in dry tetrahydrofuran stirred and cooled to 0° C. with diborane in a stream of nitrogen.
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